Nylidrin hydrochloride is a synthetic organic compound belonging to the epinephrine-ephedrine group of compounds. [ [] ] It is classified as a β-adrenergic agonist, meaning it can bind to and activate β-adrenergic receptors in the body. [ [] ] In scientific research, Nylidrin hydrochloride is primarily employed as a tool to investigate:
Nylidrin hydrochloride is derived from the chemical family of beta-adrenergic agonists. It acts predominantly on beta-2 adrenergic receptors, leading to vasodilation and increased blood flow. The compound is classified under the category of vasodilators due to its pharmacological effects that facilitate the relaxation of vascular smooth muscle .
The synthesis of nylidrin hydrochloride involves several chemical reactions that typically start with the precursor compounds derived from phenolic structures. One common method includes the alkylation of a phenolic compound with an appropriate amine to form the desired beta-adrenergic agonist structure. The synthesis can be summarized as follows:
Specific parameters such as temperature, reaction time, and molar ratios can significantly influence yield and purity .
The molecular formula of nylidrin hydrochloride is with a molecular weight of approximately 335.87 g/mol. The structure features a phenolic moiety linked to a branched alkyl chain containing an amino group:
The stereochemistry of nylidrin hydrochloride is classified as mixed, with no defined stereocenters .
Nylidrin hydrochloride participates in various chemical reactions primarily related to its pharmacological activity. Key reactions include:
Nylidrin exerts its effects primarily through stimulation of beta-2 adrenergic receptors located on vascular smooth muscle cells. Upon binding to these receptors:
Nylidrin hydrochloride exhibits several notable physical and chemical properties:
These properties influence its bioavailability and therapeutic efficacy .
Nylidrin hydrochloride has been employed in various clinical applications:
Despite its applications, it is important to note that the United States Food and Drug Administration has withdrawn nylidrin from the market due to insufficient evidence supporting its effectiveness for certain indications .
Nylidrin hydrochloride functions as a potent sympathomimetic agent primarily through its action as a beta-adrenergic receptor agonist [2] [6]. The compound binds selectively to β-adrenergic receptors, initiating a cascade of intracellular events mediated by guanine nucleotide regulatory binding proteins (G-proteins) [1]. This agonist-receptor interaction activates membrane-bound adenylyl cyclase, catalyzing the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) [2]. The elevated intracellular cAMP subsequently functions as a critical second messenger regulating numerous downstream cellular processes [2] [7].
The vasodilatory properties of nylidrin hydrochloride predominantly result from cAMP accumulation within vascular smooth muscle cells [2] [7]. Increased cAMP levels activate protein kinase A (PKA), which phosphorylates key regulatory proteins involved in muscle contraction [7]. Crucially, PKA-mediated phosphorylation inhibits myosin light chain kinase (MLCK), the enzyme responsible for phosphorylating myosin light chains to initiate smooth muscle contraction [7]. This inhibition reduces the actin-myosin cross-bridge cycling essential for contraction, leading to vascular smooth muscle relaxation and consequent vasodilation [2]. Additionally, cAMP facilitates the sequestration of intracellular calcium into the sarcoplasmic reticulum and enhances calcium extrusion across the plasma membrane, further reducing cytoplasmic calcium concentrations essential for contraction [2].
Nylidrin demonstrates differential activity across beta-adrenergic receptor subtypes, with particularly high affinity for β₂-adrenergic receptors expressed in vascular smooth muscle [6] [8]. The binding affinity hierarchy (β₂ > β₁) explains its preferential vasodilatory effects over direct cardiac stimulation [7]. However, at therapeutic concentrations, nylidrin also exhibits moderate β₁-adrenergic receptor agonism in cardiac tissue [7] [8]. This dual activity profile enables simultaneous peripheral vasodilation and modulation of cardiac function, though with subtype-specific downstream consequences [7]. The β₂-selectivity contributes significantly to its therapeutic application in peripheral vascular disorders, while β₁-interactions necessitate cautious use in patients with pre-existing cardiac conditions [7].
Table 1: Beta-Adrenergic Receptor Subtype Specificity and Functional Consequences of Nylidrin Binding
Receptor Subtype | Primary Tissue Localization | Functional Consequence of Activation | Affinity Level |
---|---|---|---|
β₂-adrenergic | Vascular smooth muscle | Vasodilation, reduced peripheral resistance | High affinity |
β₁-adrenergic | Cardiac myocytes | Increased contractility, elevated heart rate | Moderate affinity |
β₂-adrenergic | Skeletal muscle vasculature | Enhanced perfusion to peripheral tissues | High affinity |
β₂-adrenergic | Hepatic tissue | Glycogenolysis, glucagon secretion | Moderate affinity |
Nylidrin induces selective vasodilation in the arterioles of skeletal muscle, significantly enhancing peripheral perfusion without substantially altering systemic blood pressure [1] [6]. This tissue-specific effect results from the high density of β₂-adrenergic receptors in skeletal muscle vasculature [6]. Experimental studies demonstrate that intra-arterial administration produces immediate dilation of resistance vessels in skeletal muscle, substantially decreasing total peripheral resistance [1] [2]. The increased blood flow to peripheral tissues provides enhanced oxygen delivery and nutrient supply, particularly beneficial in conditions characterized by peripheral vascular insufficiency such as intermittent claudication, Raynaud's disease, and thromboangiitis obliterans [1] [6]. Interestingly, ocular studies in perfused mammalian eyes revealed that nylidrin significantly altered electroretinogram parameters without affecting retinal vessel diameter or perfusate flow, suggesting complex tissue-specific effects beyond simple vasodilation [5].
Through its β₁-adrenergic activity, nylidrin exerts positive inotropic and chronotropic effects on the heart [1] [6]. Stimulation of cardiac β₁-receptors activates the Gs protein-adenylyl cyclase-cAMP pathway, enhancing calcium influx during action potentials and strengthening myocardial contractility [1]. This mechanism produces increased stroke volume and elevated heart rate, collectively boosting cardiac output [1] [6]. In hemodynamic studies, nylidrin administration increased cardiac output by 15-40% in both animal models and human subjects, with minimal changes in mean arterial pressure due to compensatory mechanisms [1]. This balanced hemodynamic profile supports its application in conditions requiring improved tissue perfusion without precipitating significant hypotension [1] [6]. Notably, increased cardiac output contributes significantly to nylidrin's therapeutic effects in peripheral vascular disorders by enhancing overall circulatory efficiency [6].
Table 2: Hemodynamic Effects of Nylidrin Hydrochloride in Different Vascular Beds
Vascular Bed | Primary Effect | Receptor Mechanism | Functional Outcome |
---|---|---|---|
Skeletal muscle arterioles | Vasodilation | β₂-adrenergic receptor agonism | Increased peripheral perfusion, improved walking ability |
Cerebral circulation | Moderate vasodilation | β₂-adrenergic receptor agonism | Enhanced cerebral blood flow, reduced vascular resistance |
Coronary arteries | Mild vasodilation | β₂-adrenergic receptor agonism | Improved myocardial oxygen supply |
Renal vasculature | Limited effect | Minimal receptor density | Insignificant change in renal blood flow |
Cutaneous vasculature | Constriction (indirect) | Minimal direct effect; baroreceptor activation | Redirection of blood flow to muscles |
Beyond vascular smooth muscle relaxation, nylidrin-induced cAMP elevation profoundly influences cytoskeletal dynamics through the regulation of myosin light chain kinase (MLCK) [7]. The cAMP/PKA signaling axis phosphorylates MLCK at specific regulatory serine residues, diminishing its affinity for the calcium-calmodulin complex essential for activation [7]. This phosphorylation effectively uncouples intracellular calcium transients from the contractile apparatus, significantly reducing the calcium sensitivity of vascular smooth muscle [7]. The inhibition persists beyond the immediate vasodilatory effect, contributing to the prolonged duration of action (approximately 10 hours) observed with nylidrin administration [1]. This sustained molecular alteration provides therapeutic advantages in chronic peripheral vascular disorders requiring persistent vasodilatory support without continuous drug exposure [1].
The systemic activation of β-adrenergic receptors by nylidrin triggers significant metabolic alterations in multiple tissues [7]. In adipose tissue, β-adrenergic stimulation activates hormone-sensitive lipase via the cAMP/PKA pathway, accelerating the hydrolysis of stored triglycerides into free fatty acids and glycerol [7]. This lipolytic effect liberates energy substrates that may support increased metabolic demands during enhanced physical activity in patients with peripheral vascular disease [7]. Simultaneously, hepatic β₂-adrenergic receptor activation promotes glycogen phosphorylase activity, stimulating glycogenolysis and elevating plasma glucose levels [7]. These coordinated metabolic responses provide additional energy resources that may complement nylidrin's hemodynamic effects by improving substrate availability to ischemic tissues [7]. Furthermore, pancreatic β-cell stimulation enhances glucagon secretion, creating a comprehensive metabolic shift toward energy mobilization that supports increased physical activity capacity in treated patients [7].
Table 3: Secondary Metabolic Effects of Nylidrin Hydrochloride Mediated by β-Adrenergic Activation
Target Tissue | Receptor Subtype | Metabolic Pathway Activated | Functional Consequence |
---|---|---|---|
Adipose tissue | β₁/β₂-adrenergic | Lipolysis | Increased free fatty acids and glycerol availability |
Liver | β₂-adrenergic | Glycogenolysis | Enhanced glucose production and release |
Pancreatic α-cells | β₂-adrenergic | Glucagon secretion | Increased plasma glucagon levels |
Skeletal muscle | β₂-adrenergic | Glycogenolysis (moderate) | Local glucose availability for energy production |
Kidney | β₁-adrenergic | Renin release | Activation of RAAS, fluid retention |
Table 4: Nylidrin Hydrochloride Compound Nomenclature
Chemical Designation | Alternative Names | Brand Names | CAS Numbers |
---|---|---|---|
4-{1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]propyl}phenol hydrochloride | Buphenine hydrochloride, Nylidrin HCl | Arlidin® | 849-55-8 (hydrochloride), 447-41-6 (free base) |
Buphenine | Bufenina, Buphenin, Bupheninum | Arbid® | 900-01-6 |
Nylidrin | CS 6712, SKF 1700-A | 91408-84-3 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7